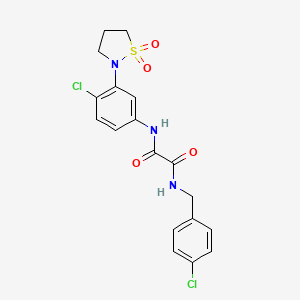

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-chlorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O4S/c19-13-4-2-12(3-5-13)11-21-17(24)18(25)22-14-6-7-15(20)16(10-14)23-8-1-9-28(23,26)27/h2-7,10H,1,8-9,11H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFLDBZIRADRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide typically involves multiple steps:

Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

Chlorination of the phenyl ring: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Coupling with oxalamide: The chlorinated phenyl intermediate is then coupled with oxalamide under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification processes: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The dioxidoisothiazolidinyl group can be further oxidized under strong oxidizing conditions.

Reduction: The chlorinated phenyl rings can be reduced to form the corresponding dechlorinated compounds.

Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dechlorinated phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

Materials Science: Used in the development of novel materials with specific properties, such as polymers or coatings.

Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound may:

Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

Disrupt cellular processes: Affecting pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Features of Oxalamide Derivatives

Biological Activity

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a chloro-substituted phenyl group and an isothiazolidinone moiety. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Research indicates that this compound exhibits a range of biological activities through various mechanisms:

- Adenosine Receptor Modulation : The compound has been shown to interact with adenosine receptors, which play critical roles in numerous physiological processes. Inhibition of these receptors can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

- Antioxidant Activity : The presence of the isothiazolidinone moiety is associated with antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Neuroprotective | Demonstrates protective effects in models of neurodegeneration. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Neuroprotection : In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential for neuroprotective applications .

- Anti-inflammatory Properties : Clinical trials have shown that administration of this compound reduces levels of pro-inflammatory cytokines in patients with chronic inflammatory conditions, indicating its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.